NS2B/NS3-IN-5

Description

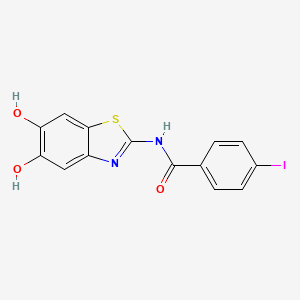

Structure

3D Structure

Properties

Molecular Formula |

C14H9IN2O3S |

|---|---|

Molecular Weight |

412.20 g/mol |

IUPAC Name |

N-(5,6-dihydroxy-1,3-benzothiazol-2-yl)-4-iodobenzamide |

InChI |

InChI=1S/C14H9IN2O3S/c15-8-3-1-7(2-4-8)13(20)17-14-16-9-5-10(18)11(19)6-12(9)21-14/h1-6,18-19H,(H,16,17,20) |

InChI Key |

QOXKUPNKLDBKFF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=NC3=CC(=C(C=C3S2)O)O)I |

Origin of Product |

United States |

Structural and Mechanistic Elucidation of Flavivirus Ns2b/ns3 Protease

Hierarchical Organization and Domain Structure of the NS2B/NS3 Complex

The NS3 protein is a multifunctional enzyme with a serine protease domain at its N-terminus and an RNA helicase/NTPase domain at its C-terminus. nih.govresearchgate.net For the protease to be active, it requires the association of the NS2B protein, which acts as a critical cofactor. mdpi.comnih.gov This interaction is essential for the correct folding and stabilization of the NS3 protease domain. proquest.commdpi.com The resulting NS2B/NS3 complex is anchored to the endoplasmic reticulum membrane of the host cell. nih.govuab.edu

The N-terminal region of NS3, typically encompassing the first 180 amino acids, constitutes the serine protease domain (NS3pro). nih.govtandfonline.com Structurally, this domain adopts a chymotrypsin-like fold, characterized by two β-barrels. researchgate.netresearchgate.net In isolation, the NS3 protease domain is largely inactive and prone to aggregation. nih.gov Its activation and stability are contingent upon the interaction with its cofactor, NS2B. nih.govmdpi.com The active site of the protease is located in a cleft between the two β-barrels. nih.gov

The NS2B protein is a membrane-associated protein, and a central hydrophilic region of about 40-50 amino acids is essential for its cofactor function. nih.govasm.org This cofactor region wraps around the NS3 protease domain, becoming an integral part of the active site architecture. mdpi.comnih.gov Crystal structures reveal that the NS2B cofactor forms a β-strand that complements one of the β-barrels of NS3, which stabilizes the protease domain. mdpi.comresearchgate.net This interaction induces a conformational change in NS3pro, leading to the formation of a competent active site. nih.govnih.gov The association of NS2B is thus indispensable for both the structural integrity and the catalytic function of the NS3 protease. nih.govtandfonline.com

Catalytic Mechanism of the Serine Protease

As a serine protease, the NS2B/NS3 complex utilizes a highly conserved catalytic triad (B1167595) to perform the hydrolysis of peptide bonds within the viral polyprotein. researchgate.netnih.gov This cleavage is essential for releasing functional non-structural proteins required for viral replication. proquest.com

The catalytic activity of the Flavivirus NS2B/NS3 protease is mediated by a canonical catalytic triad consisting of Histidine-51 (His51), Aspartate-75 (Asp75), and Serine-135 (Ser135). researchgate.netnih.gov These residues are located within the active site of the NS3 protease domain. nih.gov

The catalytic mechanism proceeds as follows:

His51 acts as a general base, abstracting a proton from the hydroxyl group of Ser135. researchgate.net This increases the nucleophilicity of the Ser135 oxygen.

The activated Ser135 performs a nucleophilic attack on the carbonyl carbon of the scissile peptide bond of the substrate. researchgate.net

A tetrahedral intermediate is formed, which is stabilized by an "oxyanion hole" created by the backbone amides of other residues, such as Gly153. researchgate.net

The His51 residue, now acting as an acid, donates a proton to the nitrogen of the scissile bond, leading to the cleavage of the peptide bond and the release of the C-terminal portion of the substrate. researchgate.net

A water molecule then enters the active site, and through a reverse series of proton transfers involving His51, hydrolyzes the ester bond between the N-terminal portion of the substrate and Ser135, releasing the final product and regenerating the active enzyme. researchgate.net

| Catalytic Triad Residue | Role in Catalysis |

| Histidine-51 (His51) | Acts as a general base and acid, shuttling protons between Ser135 and the substrate/water. researchgate.net |

| Aspartate-75 (Asp75) | Orients and stabilizes the protonated form of His51 through a hydrogen bond, increasing its basicity. nih.gov |

| Serine-135 (Ser135) | Functions as the primary nucleophile, attacking the carbonyl carbon of the substrate's scissile bond. nih.govresearchgate.net |

The NS2B/NS3 protease exhibits strict substrate specificity, which is crucial for the precise processing of the viral polyprotein. asm.org The protease cleaves at six different sites within the polyprotein. mdpi.com The specificity is primarily determined by the amino acid residues of the substrate at positions P1 and P2 (immediately preceding the cleavage site). asm.org

Flavivirus proteases universally require a basic amino acid (Arginine or Lysine) at the P1 position. asm.org The P2 position also typically contains a basic residue. asm.org These substrate residues fit into corresponding specificity pockets (S1, S2, etc.) in the active site of the protease. The S1 pocket, for instance, has a key aspartate residue (Asp129) at its base that forms a salt bridge with the basic P1 residue of the substrate. nih.gov While Zika and West Nile virus proteases show highly similar substrate preferences, the Dengue virus protease has slightly different preferences at the P2 and P4 positions. nih.gov

| Cleavage Site | P4 | P3 | P2 | P1 | P1' | P2' | Virus Example |

| NS2A/NS2B | Gln | Arg | Arg | Arg | Ser | Ala | Dengue Virus mdpi.com |

| NS2B/NS3 | Asn | Ser | Lys | Arg | Gly | Gly | Dengue Virus researchgate.net |

| NS3/NS4A | Thr | Gln | Arg | Arg | Gly | Ala | Dengue Virus mdpi.com |

| NS4B/NS5 | Ser | Met | Lys | Arg | Ser | Leu | Dengue Virus mdpi.com |

This table provides examples of cleavage sites for Dengue Virus. Specific sequences may vary between different flaviviruses.

Conformational Dynamics and Activation of the Protease

The activation of the NS2B/NS3 protease is not a static event but involves significant conformational dynamics. nih.gov The NS2B cofactor can exist in at least two distinct conformations: an "open" state and a "closed" state. nih.gov In the absence of a substrate or inhibitor, the NS2B cofactor is flexible. nih.gov Upon substrate binding, the C-terminal part of the NS2B cofactor region transitions to a "closed" conformation, where it folds over the active site. mdpi.comnih.gov This closed conformation is essential for creating the proper architecture for substrate binding and catalysis. mdpi.com

Molecular dynamics simulations suggest that the protease activation follows a conformational selection mechanism. nih.gov In this model, the enzyme exists in a dynamic equilibrium between inactive and active conformations even in the absence of a substrate. nih.gov The substrate then preferentially binds to and stabilizes the pre-existing active conformation. nih.gov This is in contrast to a pure "induced fit" model where the substrate binding itself would induce the necessary conformational change. nih.gov This dynamic nature and the existence of multiple conformational states are critical considerations for the design of effective inhibitors. researchgate.netplos.org

"Open" (Inactive) and "Closed" (Active) Conformational States

Structural studies, including X-ray crystallography and NMR spectroscopy, have revealed that the Flavivirus NS2B/NS3 protease exists in a dynamic equilibrium between at least two major conformational states: an "open" inactive state and a "closed" active state. nih.govmdpi.com This conformational flexibility is primarily dictated by the orientation of the C-terminal region of the NS2B cofactor relative to the NS3 protease domain. nih.govmdpi.com

In the "open" conformation , the C-terminal portion of NS2B is dissociated from the NS3 active site. nih.govresearchgate.net This state is considered catalytically inactive because the active site is not fully formed. mdpi.com Conversely, in the "closed" conformation , the C-terminal segment of NS2B wraps around the NS3 core, contributing directly to the formation and stabilization of the substrate-binding pocket and the active site. nih.govnih.gov This closed state is the catalytically competent form of the enzyme. mdpi.com The transition between these states is a critical aspect of the protease's function; upon substrate or inhibitor binding, the enzyme typically adopts the closed conformation. nih.govnih.gov Interestingly, for some flaviviruses like Dengue virus, the protease predominantly exists in the closed state even in its free form, while for others, the open conformation is more prevalent in the absence of a ligand. nih.govmdpi.com

| Feature | "Open" (Inactive) Conformation | "Closed" (Active) Conformation |

| NS2B C-terminus | Positioned away from the NS3 active site researchgate.net | Wraps around the NS3 core, forming part of the active site nih.govnih.gov |

| Catalytic Activity | Inactive or has greatly reduced proteolytic activity nih.gov | Fully active and catalytically competent mdpi.com |

| Prevalence | Often observed in the absence of substrate or inhibitor nih.gov | Predominant form when bound to substrate or inhibitor nih.gov |

| Active Site | Not fully formed or accessible researchgate.net | Well-defined and stabilized for substrate recognition nih.gov |

Role of NS2B in Inducing and Stabilizing the Active Conformation

The NS3 protease domain is catalytically inert on its own and requires the NS2B protein as a cofactor for its proper folding and function. doi.orgmdpi.com The interaction with NS2B is mandatory for NS3 to adopt its catalytically active conformation. nih.gov

NS2B's primary role is to induce and stabilize the "closed," active state of the NS3 protease. It achieves this through several mechanisms:

Structural Stabilization : The association with NS2B confers greater rigidity and structural stability to the NS3 domain. This is accomplished through a network of hydrogen bonds and hydrophobic interactions between the two components. nih.gov

Active Site Formation : A crucial contribution of NS2B is the formation of a β-hairpin by its C-terminal region, which becomes an integral part of the active site. nih.govnih.gov This β-hairpin helps create the S2 and S3 pockets of the protease, which are essential for recognizing and binding the substrate. nih.govnih.gov

Facilitating Substrate Binding : The presence of the NS2B cofactor promotes the necessary domain motions within NS3 that facilitate substrate accessibility and binding. nih.gov Computational and bioassay studies have shown that NS2B not only remodels the protease's structure for cleavage sequence recognition but also provides additional interaction points for the substrate. nih.gov

Without the NS2B cofactor, the NS3 protease domain does not fold properly and remains inactive, highlighting the indispensable role of NS2B in the viral replication cycle. researchgate.netmdpi.com

| Function of NS2B Cofactor | Mechanism | Consequence |

| Activation of NS3pro | Induces a conformational change in NS3pro to the "closed" state. nih.gov | Switches the protease from an inactive to an active state. |

| Structural Rigidity | Forms extensive hydrogen bond and hydrophobic interaction networks with NS3. nih.gov | Enhances the overall stability of the protease complex. nih.gov |

| Active Site Contribution | The C-terminal region of NS2B forms a β-hairpin that creates the S2/S3 substrate pockets. nih.govnih.gov | Enables specific substrate recognition and efficient proteolysis. nih.gov |

| Membrane Anchoring | The transmembrane domains of NS2B tether the NS2B-NS3 complex to the endoplasmic reticulum membrane. researchgate.netmdpi.com | Localizes the protease to the site of viral replication. nih.gov |

Characterization of Transient Conformational States (e.g., "Super-Open")

Beyond the well-defined "open" and "closed" states, research has identified other transient or intermediate conformations. One such notable state is the "super-open" conformation . nih.gov This is an inactive state where the structural rearrangements are even more extensive than in the "open" state and are incompatible with catalytic activity. nih.gov

The transition from the active "closed" state to the "super-open" state reveals a transient, deep, and hydrophobic allosteric pocket at the interface between the NS2B and NS3 domains. nih.gov This "hidden" pocket is not present in the closed conformation and represents an attractive target for allosteric inhibitors. nih.gov Molecules designed to bind to this transient pocket can lock the protease in an inactive conformation, preventing it from transitioning back to the catalytically competent "closed" state. nih.gov Targeting this allosteric site is a promising strategy for developing novel antiviral drugs, as it may offer higher specificity compared to inhibitors that target the highly conserved active site. doi.orgnih.gov

| Conformational State | Description | Catalytic Activity | Key Structural Feature |

| "Closed" | NS2B C-terminus is fully engaged with the NS3 active site. mdpi.com | Active | The NS2B β-hairpin forms part of the substrate-binding site. nih.gov |

| "Open" | NS2B C-terminus is partially dissociated from the NS3 active site. mdpi.com | Inactive | The active site is not fully formed. nih.gov |

| "Super-Open" | NS2B is significantly displaced from the NS3 domain. nih.gov | Inactive | Exposes a transient, druggable allosteric pocket at the NS2B/NS3 interface. nih.gov |

Mechanism of Action of Ns2b/ns3 in 5 and Allosteric Inhibition

Elucidation of Allosteric Binding Sites

The search for effective antiviral therapies has led to the identification of several potential allosteric binding sites on the surface of the NS2B/NS3 protease. nih.govmdpi.com These sites are often located away from the highly conserved and charged active site, offering an alternative strategy for inhibitor design that may be less prone to the development of resistance. nih.govmdpi.com

Localization of NS2B/NS3-IN-5 Binding Pocket

This compound targets a recognized allosteric pocket on the Zika virus (ZIKV) NS2B-NS3 protease. vulcanchem.com This binding site is distinct from the catalytic triad (B1167595), which consists of the residues Ser135, His51, and Asp75. vulcanchem.com The pocket targeted by this compound is located at the interface between the C-terminal β-hairpin of the NS2B cofactor and the NS3 protease domain. vulcanchem.comacs.org Studies on similar allosteric inhibitors for the Dengue virus (DENV) protease have identified a sensitive site centered around residue Ala125, located between the 120s and 150s loops. acs.orgnih.govacs.org Binding at this site can lock the protease in an open, inactive state by preventing the conformational rearrangement of the NS2B cofactor required for activation. acs.orgnih.gov Molecular docking studies for this compound indicate a strong binding affinity for its allosteric pocket, with a calculated binding energy of -8.5 kcal/mol. vulcanchem.com

Structural Features of Allosteric Sites (e.g., flexibility, hydrophobicity)

The allosteric sites of the NS2B/NS3 protease exhibit distinct structural characteristics that make them suitable for small-molecule binding. A key feature is their significant hydrophobicity. asm.orgresearcherslinks.com The pocket targeted by this compound, for instance, is largely hydrophobic in nature, which facilitates the binding of drug-like small molecules. vulcanchem.combiorxiv.org

Flexibility is another critical aspect of these allosteric sites. The NS2B/NS3 protease undergoes significant conformational changes, shifting between open (inactive) and closed (active) states. nih.govacs.org The loops surrounding the allosteric pockets, such as the 120s loop, are notably flexible. nih.gov This inherent flexibility allows the pocket to adapt and accommodate inhibitors, but it also means that the binding of an inhibitor can induce structural rearrangements that are transmitted to the distant active site, thereby inhibiting enzyme function. asm.orgnih.gov The binding of allosteric inhibitors can stabilize the inactive conformation, preventing the NS2B cofactor from properly positioning itself to form a competent active site. asm.orgnih.gov

Molecular Interactions Governing Allosteric Binding

The stability of the this compound complex with the protease is maintained by a combination of specific molecular interactions, including hydrogen bonds and hydrophobic forces.

Hydrogen Bonding Networks

Hydrogen bonds play a crucial role in orienting the inhibitor within the allosteric pocket and contributing to the stability of the protein-ligand complex. mdpi.com In the case of this compound, a stable hydrogen bond is formed between the inhibitor's carboxyl group and the residue Gln139 of the protease. vulcanchem.com In broader studies of NS2B/NS3 protease inhibitors, hydrogen bonding networks are consistently identified as key contributors to binding affinity and specificity, often involving residues within and around the allosteric site. asm.orgresearchgate.net

Residues Critical for Ligand Binding at Allosteric Sites

Specific amino acid residues are critical for the binding of this compound and other allosteric inhibitors. Molecular docking and mutagenesis studies have identified the key interacting residues for this compound.

Table 1: Critical Residues for this compound Binding

| Residue | Type of Interaction | Reference |

| Gln139 | Hydrogen Bonding | vulcanchem.com |

| Trp148 | Hydrophobic | vulcanchem.com |

| Leu150 | Hydrophobic | vulcanchem.com |

| Val220 | Interaction | vulcanchem.com |

Research has shown that a T148I (Threonine to Isoleucine) mutation in the NS2B component can decrease the binding affinity of this compound by 40%, highlighting the importance of this residue in the interaction. vulcanchem.com

Impact on Protease Conformation and Catalytic Activity

The NS2B/NS3 protease, a key enzyme in the replication cycle of flaviviruses like Dengue (DENV) and Zika (ZIKV), is a highly dynamic protein. mdpi.com Its catalytic activity is contingent on the interaction between the NS3 protease domain and its NS2B cofactor. nih.gov This complex exists in a dynamic equilibrium between a catalytically "closed" active conformation and an "open" inactive state. mdpi.commdpi.com In the active, closed form, the C-terminal portion of the NS2B cofactor wraps around the NS3 active site, which is necessary for substrate binding and cleavage. mdpi.complos.org In the open, inactive conformation, this part of the NS2B cofactor is displaced from the active site. mdpi.complos.org Allosteric inhibitors, such as this compound, exploit this conformational flexibility to regulate the enzyme's activity without binding directly to the active site. medchemexpress.comnih.gov

Modulation of NS2B/NS3 Conformational Dynamics

Allosteric inhibitors of the NS2B/NS3 protease function by binding to pockets on the enzyme surface distinct from the active site. nih.govacs.org This binding event influences the conformational equilibrium of the protease. Studies on similar allosteric inhibitors have shown that binding to an allosteric site can disrupt the crucial interaction between the NS2B cofactor and the NS3 protease domain. mdpi.comasm.org This interference prevents the proper folding and stabilization of the active conformation. mdpi.com For instance, the binding of an allosteric inhibitor can prevent the conformational rearrangement of the NS2B cofactor that is essential for enzymatic activation. nih.govacs.org By binding to an allosteric pocket, this compound is thought to modulate the intricate dance between the open and closed states, favoring a non-functional conformation.

Induction of Inactive States or Destabilization of Active Forms

The primary mechanism by which allosteric inhibitors like this compound exert their effect is by either stabilizing an inactive conformation or destabilizing the active one. biorxiv.org Research indicates that allosteric binding can lock the protease into an open, inactive state. nih.govacs.org Some inhibitors have been found to bind to transient pockets that are only revealed in inactive or "super-open" conformations, thereby trapping the enzyme in this state and preventing its transition to the catalytically competent closed form. mdpi.com The binding of this compound to its allosteric site is believed to suppress the conformational change required for NS2B to form the closed, active structure, thus effectively inducing and stabilizing an inactive form of the protease. plos.orgmedchemexpress.com

Kinetic Characterization of Allosteric Inhibition

The inhibitory activity and mechanism of this compound have been quantified through enzymatic assays, providing insight into its potency and mode of action.

Determination of Inhibition Constants (IC50, Ki)

This compound (also identified as Compound 25b) has been characterized as an allosteric inhibitor of the NS2B/NS3 protease from both the Dengue and Zika viruses. medchemexpress.com Its potency is defined by the half-maximal inhibitory concentration (IC50), which measures the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The compound demonstrates different potencies against the proteases from the two different flaviviruses. medchemexpress.com

| Enzyme Target | IC50 Value (µM) |

| ZIKV NS2B/NS3 Protease | 0.67 |

| DENV2 NS2B/NS3 Protease | 4.38 |

| Data sourced from MedchemExpress. medchemexpress.com |

While the IC50 values are provided, specific inhibitory constant (Ki) values for this compound are not detailed in the available research.

Enzyme Kinetic Studies (e.g., non-competitive, uncompetitive modes)

Allosteric inhibitors typically exhibit non-competitive or uncompetitive inhibition kinetics. biorxiv.org In non-competitive inhibition, the inhibitor binds to the enzyme at a site distinct from the active site and can bind to either the free enzyme or the enzyme-substrate complex. This mode of inhibition results in a decrease in the maximum reaction rate (Vmax) while the Michaelis constant (Km), which reflects the substrate's binding affinity, remains unchanged. plos.orgacs.org Kinetic analyses of other non-competitive inhibitors of the DENV NS2B/NS3 protease have confirmed this pattern through Lineweaver-Burk plots, where various inhibitor concentrations yield a series of lines with different Vmax values but a common Km. scienceopen.comasm.orgresearchgate.net

Given that this compound is an allosteric inhibitor, it is expected to follow a non-competitive inhibition mechanism. medchemexpress.com This means it likely reduces the catalytic efficiency of the protease without preventing the substrate from binding. However, specific enzyme kinetic studies detailing the precise mode of inhibition for this compound have not been published.

Structure Activity Relationship Sar Studies and Lead Optimization

Methodologies for SAR Elucidation

The elucidation of the SAR for NS2B/NS3 protease inhibitors, including the chemical class of NS2B/NS3-IN-5, involves a combination of systematic chemical modifications and computational modeling to understand how structural changes influence inhibitory activity.

The core of SAR studies lies in the systematic synthesis and evaluation of analog compounds. For the diaryl (thio)ether and benzothiazole (B30560) class of inhibitors, this has involved modifications at several key positions to probe the chemical space and identify features that enhance potency.

Initial lead compounds, often identified through high-throughput screening, serve as the starting point for these modifications. For instance, in the development of benzothiazole-based inhibitors, a lead compound was systematically modified. The introduction of a hydroxyl group at the benzothiazole moiety did not initially lead to improved affinity. However, the dihydroxy-substituted inhibitor, compound 8, was found to be highly active with a 50% inhibitory concentration (IC50) of 3.6 µM. This suggests that the position and number of hydroxyl groups are critical for activity.

Further modifications can be seen in the development of a series of 4-benzyloxyphenylglycine derivatives. Four series of these compounds were evaluated against DENV-2 and WNV proteases to establish clear structure-activity relationships. acs.org The data gathered from these systematic modifications are crucial for building a comprehensive understanding of how different functional groups and their placement on the scaffold affect the inhibitory potential.

The following table presents data on the inhibitory activity of selected benzothiazole derivatives, illustrating the impact of chemical modifications.

| Compound | Modifications | DENV-2 Protease IC50 (µM) |

| 1 | Original lead | >100 |

| 3 | Modified lead | 15.6 |

| 5 | Acid and hydroxyl on benzothiazole | >100 |

| 8 | Dihydroxy-substituted | 3.6 |

This table is based on data for benzothiazole derivatives related to the chemical class of this compound.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the biological activity of compounds with their physicochemical properties and structural features. nih.gov For NS2B/NS3 protease inhibitors, 2D and 3D-QSAR models have been developed to predict the inhibitory potency of new analogs and to guide the design of more effective compounds. acs.org

These models are built using a training set of compounds with known inhibitory activities. The models can then be used to predict the activity of untested compounds in a test set, thereby validating the predictive power of the model. For example, QSAR models have been successfully employed to guide the design of novel furanonaphthoquinone derivatives as potential JEV NS2B-NS3 protease inhibitors. acs.org These models help in identifying key molecular descriptors that are correlated with inhibitory activity, providing valuable insights for lead optimization.

Identification of Key Pharmacophore Features and Structural Motifs for Potency

Through extensive SAR studies, key pharmacophoric features and structural motifs essential for the potent inhibition of the NS2B/NS3 protease have been identified for the diaryl (thio)ether and benzothiazole class of compounds. These inhibitors are typically non-peptidic and act as noncompetitive or allosteric inhibitors. nih.gov

For the benzothiazole derivatives, molecular docking studies suggest that these compounds bind to a specific allosteric site on the protease. nih.gov The key interactions for a highly active dihydroxy-substituted inhibitor (compound 8) include:

Interaction of one hydroxyl group with the side chain of Asn152 and the backbone of Lys74.

Interaction of the other hydroxyl group with Lys73.

These interactions highlight the importance of hydrogen bond donors at specific positions on the benzothiazole scaffold for achieving high potency. The diaryl ether linkage is another crucial structural motif, providing the necessary orientation for the two aromatic systems to interact optimally with the allosteric binding pocket.

Computational and Experimental Approaches in Lead Optimization

The lead optimization process for NS2B/NS3 protease inhibitors is a synergistic interplay between computational and experimental methods.

Computational Approaches:

Molecular Docking: This technique is used to predict the binding mode of inhibitors within the allosteric pocket of the NS2B/NS3 protease. Docking studies have been instrumental in rationalizing the observed SAR for benzothiazole derivatives and in guiding the design of new analogs with improved binding affinity. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the inhibitor-protein complex, helping to assess the stability of the predicted binding poses and to understand the allosteric mechanism of inhibition. acs.org

Experimental Approaches:

Enzymatic Assays: Fluorometric enzyme assays are the primary tool for determining the in vitro inhibitory potency (IC50 values) of the synthesized compounds against the purified NS2B/NS3 protease. nih.gov

Cell-based Assays: To assess the activity of inhibitors in a more physiologically relevant context, cell-based protease assays and viral replication assays are employed. A DENV-2 protease reporter system in HeLa cells has been developed to determine the activity of compounds in a cellular environment. acs.org

X-ray Crystallography and NMR Spectroscopy: These techniques can provide high-resolution structural information on the inhibitor-protein complex, confirming the binding mode and revealing key interactions that can be further exploited for lead optimization. NMR studies have been used to identify the protease residues perturbed by the binding of allosteric inhibitors like myricetin. acs.org

Through the iterative application of these computational and experimental approaches, the diaryl (thio)ether and benzothiazole class of inhibitors, including this compound, continue to be refined to yield more potent and selective drug candidates for the treatment of flaviviral infections.

Antiviral Efficacy in Preclinical Research Models

In Vitro Cellular Antiviral Activity

The in vitro efficacy of NS2B/NS3-IN-5 is a primary indicator of its potential as an antiviral agent. This is assessed through cell-based assays that measure the inhibition of viral replication and through replicon systems that specifically evaluate the inhibition of viral RNA synthesis.

Cell-based assays are fundamental in determining the effective concentration at which a compound can inhibit viral replication by 50% (EC50). For this compound, a potent inhibitory effect has been observed against various flaviviruses. In the context of Zika virus (ZIKV), compounds that inhibit the NS2B-NS3 protease complex have demonstrated significant anti-ZIKV activity in vitro, with EC50 values ranging from 0.024 to 50 µM. researchgate.net The specific compound BP2109, an inhibitor of the DENV NS2B/NS3 protease, was found to reduce the reporter expression of a DENV-2 replicon with an EC50 of 0.17 ± 0.01 μM. nih.govasm.org Furthermore, a systematic review of ZIKV NS2B-NS3 protease inhibitors reported that all evaluated compounds exhibited potent in vitro anti-ZIKV activity. researchgate.net

Some studies have identified compounds with even greater potency. For instance, compound 11, a glycyrrhizic acid conjugate, showed an EC50 of 0.034 μM for in vitro infectivity against Dengue virus 2 (DENV-2). nih.gov Another compound, number 8, demonstrated an EC50 of 0.52 μM against ZIKV. scienceopen.com These findings highlight the potential of targeting the NS2B-NS3 protease to inhibit viral replication across different flaviviruses.

Table 1: In Vitro Antiviral Activity of NS2B/NS3 Protease Inhibitors

Replicon systems are powerful tools for studying the replication of viral RNA independently of the structural proteins required for forming new virus particles. mdpi.com These systems contain the non-structural proteins necessary for RNA synthesis and are used to assess a compound's ability to specifically inhibit this process. mdpi.com The flavivirus replication complex, which includes the NS2B-NS3 protease, is assembled on the endoplasmic reticulum membrane. nih.gov

Studies using a DENV-2 replicon have shown that the inhibitor BP2109 can reduce reporter gene expression with an EC50 of 0.17 ± 0.01 μM, indicating direct inhibition of RNA replication. nih.govasm.org Mutations in the NS2B cofactor region (R55K and E80K) were found to confer resistance to this inhibitor, confirming its target. nih.govasm.org The NS2B-NS3 protease is essential for processing the viral polyprotein, which is a prerequisite for the assembly of the viral replicase. nih.gov Therefore, inhibiting this protease directly impacts viral RNA synthesis.

Spectrum of Antiviral Activity Across Flavivirus Species

A key aspect of a potential antiviral drug is its spectrum of activity. Research has been conducted to determine the efficacy of NS2B/NS3 inhibitors against a range of flaviviruses, including the four serotypes of Dengue virus, Zika virus, West Nile virus, and Japanese encephalitis virus.

The four serotypes of Dengue virus (DENV1-4) are a significant global health concern. mdpi.com The NS2B-NS3 protease is a highly conserved target among these serotypes, making it an attractive target for broad-spectrum anti-dengue drugs. researchgate.net The inhibitor BP2109 has been shown to be effective against all four DENV serotypes. nih.govasm.org This broad activity is crucial, as an effective therapeutic would need to combat any of the circulating serotypes. The NS2B-NS3 protease's essential role in cleaving the viral polyprotein to generate functional non-structural proteins underscores its importance as a drug target. nih.govmdpi.com

Zika virus, another mosquito-borne flavivirus, shares a high degree of homology in its NS2B-NS3 protease with other flaviviruses like Dengue. mdpi.com This similarity has prompted the investigation of NS2B-NS3 inhibitors against ZIKV. A systematic review has confirmed that compounds targeting this protease exhibit potent in vitro anti-ZIKV activity. researchgate.net The NS2B-NS3 protease is considered a primary target for the development of new anti-ZIKV drugs due to its essential role in viral replication. mdpi.com Specific compounds have shown promising results, with one inhibitor, compound 8, demonstrating an EC50 of 0.52 μM against ZIKV. scienceopen.com

Table 2: Compound Names Mentioned in the Article

In Vivo Efficacy Studies in Relevant Animal Models (Preclinical)

Preclinical evaluation of this compound in relevant animal models has provided crucial insights into its potential therapeutic efficacy against Zika virus (ZIKV) infection. These in vivo studies are fundamental for bridging the gap between in vitro activity and potential clinical application.

Detailed Research Findings

In a key preclinical study, the efficacy of this compound was assessed in an ICR suckling mouse model infected with ZIKV. The administration of the compound resulted in a significant reduction in mortality, with a 70% decrease observed in the treated group compared to the control group. vulcanchem.com This demonstrates a substantial protective effect of the inhibitor against the lethal progression of the disease in this model.

Furthermore, the study evaluated the impact of this compound on the viral load within the brain tissue of the infected mice. The results indicated a notable 3.5-log unit reduction in the viral titer in the brains of the treated animals. vulcanchem.com This finding is particularly significant given the neurotropic nature of ZIKV and its association with severe neurological complications. The reduction in brain viral load was further corroborated by histopathological analysis, which confirmed that the compound provided protection against ZIKV-induced neuronal damage. vulcanchem.com

These findings from the in vivo animal model underscore the potential of this compound as an antiviral agent, highlighting its ability to not only improve survival rates but also to mitigate viral replication in a critical target organ.

Interactive Data Table: In Vivo Efficacy of this compound in ZIKV-Infected Mouse Model

| Parameter | Outcome | Reference |

| Animal Model | ICR Suckling Mice | vulcanchem.com |

| Pathogen | Zika Virus (ZIKV) | vulcanchem.com |

| Reduction in Mortality | 70% | vulcanchem.com |

| Reduction in Brain Viral Load | 3.5-log units | vulcanchem.com |

| Histopathological Finding | Protection against neuronal damage | vulcanchem.com |

Resistance Mechanisms and Strategies to Overcome Resistance

Identification of Resistance-Conferring Mutations

Mutations that confer resistance to NS2B/NS3 protease inhibitors can occur in both the NS2B cofactor and the NS3 protease domains. These mutations can directly interfere with inhibitor binding or allosterically alter the conformation of the enzyme complex to reduce inhibitor susceptibility.

Mutations within the NS2B Cofactor Domain

The NS2B cofactor plays a critical role in the proper folding and catalytic activity of the NS3 protease. Mutations within this domain can significantly impact the efficacy of inhibitors that bind at or near the NS2B-NS3 interface.

A notable example of resistance mutations in the NS2B cofactor domain has been identified for the Dengue virus (DENV) NS2B/NS3 protease inhibitor, BP2109. In vitro studies have shown that two specific amino acid substitutions in the NS2B cofactor, R55K and E80K , confer resistance to this compound nih.gov. The introduction of both mutations into a DENV-2 replicon resulted in a significant 73.8-fold increase in resistance to BP2109. Further investigation revealed that the E80K mutation was the primary driver of this resistance, conferring a 61.3-fold resistance on its own, while the R55K mutation alone did not significantly affect susceptibility nih.gov.

These residues are located in the central hydrophilic region of NS2B, which is known to have extensive interactions with the NS3 protease domain. The emergence of these mutations suggests that they may disrupt the binding of BP2109 or alter the conformational dynamics of the NS2B-NS3 complex in a way that is unfavorable for inhibitor binding while still permitting sufficient protease activity for viral replication.

Table 1: Experimentally Identified Resistance Mutations in the NS2B Cofactor Domain for the Inhibitor BP2109

| Mutation | Fold Resistance to BP2109 (Replicon Assay) | Reference |

|---|---|---|

| R55K | Not significant alone | nih.gov |

| E80K | 61.3-fold | nih.gov |

| R55K + E80K | 73.8-fold | nih.gov |

Mutations within the NS3 Protease Domain

The NS3 protease domain contains the catalytic triad (B1167595) (typically His51, Asp75, and Ser135) and the substrate-binding pockets, making it a primary target for competitive inhibitors. Mutations within this domain can directly impact inhibitor binding by altering the shape and chemical properties of the active site.

While specific resistance mutations in the NS3 protease domain for "NS2B/NS3-IN-5" are not publicly documented, mutagenesis studies on flavivirus NS3 proteases have highlighted key residues that are critical for its function. For instance, mutations in the catalytic triad completely abolish protease activity. Other residues that form the substrate-binding pockets are also crucial for substrate recognition and cleavage. It is highly probable that mutations at these sites would be selected for under pressure from a competitive inhibitor. Such mutations could reduce the inhibitor's binding affinity while retaining sufficient enzymatic activity for viral propagation.

Molecular Basis of Resistance Development and Escape Pathways

The molecular basis of resistance to NS2B/NS3 protease inhibitors lies in the principles of viral evolution and natural selection. The high error rate of the viral RNA-dependent RNA polymerase leads to a diverse population of viral variants. When an inhibitor is introduced, variants with pre-existing or newly acquired mutations that reduce the inhibitor's effectiveness have a selective advantage and will eventually become the dominant population.

Resistance mutations can confer an advantage through several mechanisms:

Direct Steric Hindrance: A mutation can introduce a bulky amino acid side chain into the inhibitor's binding pocket, physically preventing the inhibitor from binding effectively.

Alteration of Electrostatic Interactions: Changes in amino acid residues can alter the charge distribution within the binding site, weakening electrostatic interactions that are critical for inhibitor binding.

Conformational Changes: Mutations distant from the binding site can induce allosteric changes in the protein's three-dimensional structure. These changes can alter the conformation of the active site or the NS2B-NS3 interface, making it less favorable for inhibitor binding. The NS2B-NS3 protease is known to exist in both "open" (inactive) and "closed" (active) conformations, and mutations could shift the equilibrium towards the open state, which may have a lower affinity for certain inhibitors nih.gov.

Viral escape pathways involve the selection of mutations that provide the best balance between resistance to the inhibitor and the maintenance of viral fitness. A mutation that confers high-level resistance but severely impairs the protease's function will be less likely to become dominant than a mutation that provides a moderate level of resistance with minimal impact on viral replication.

Computational Prediction and Experimental Validation of Resistance Mutants

Predicting potential resistance mutations before they emerge in a clinical setting is a key goal of modern drug development. Computational approaches are increasingly being used to identify residues that are likely to mutate and confer resistance.

Computational Prediction:

Molecular Docking and Molecular Dynamics (MD) Simulations: These methods can be used to model the interaction between an inhibitor and the NS2B/NS3 protease. By simulating the effects of different amino acid substitutions, researchers can predict which mutations are likely to disrupt inhibitor binding. For example, in silico mutagenesis can be performed where residues in the binding pocket are systematically changed, and the resulting change in binding free energy for the inhibitor is calculated.

Sequence-Based and Structure-Based Algorithms: Drawing from experience with other viral proteases like HIV protease and SARS-CoV-2 main protease, computational tools can analyze viral sequence data from clinical isolates to identify mutations that correlate with treatment failure nih.govpnas.orgmdpi.com. These methods often use machine learning algorithms trained on large datasets of viral genotypes and corresponding drug susceptibility data.

Experimental Validation:

Once potential resistance mutations are identified computationally, they must be validated experimentally. This typically involves:

Site-Directed Mutagenesis: The predicted mutation is introduced into a laboratory strain of the virus or a replicon system.

Phenotypic Assays: The susceptibility of the mutant virus or replicon to the inhibitor is then measured and compared to the wild-type virus. This is often done through enzyme inhibition assays or cell-based antiviral assays.

The experimental validation of the R55K and E80K mutations in the DENV-2 NS2B cofactor as conferring resistance to BP2109 serves as a prime example of this process nih.gov.

Research Strategies for Mitigating Resistance Development

To combat the emergence of drug resistance, researchers are exploring several strategies, with a significant focus on developing inhibitors that are less susceptible to the effects of single-point mutations.

Design of Inhibitors Targeting Conserved Allosteric Sites

One of the most promising strategies to overcome resistance is the development of allosteric inhibitors. Unlike competitive inhibitors that bind to the highly variable active site, allosteric inhibitors bind to a different, often more conserved, site on the enzyme. This binding event induces a conformational change in the protein that inhibits its activity.

The NS2B/NS3 protease has been shown to possess several potential allosteric sites that are distant from the active site scispace.comrsc.orgresearchgate.netbiorxiv.org. Targeting these sites offers several advantages:

Reduced Susceptibility to Resistance: Allosteric sites are often more conserved across different viral strains and serotypes because they are critical for the protein's structural integrity and function. Mutations in these sites are more likely to be detrimental to the virus, making the development of resistance less probable.

Novel Mechanisms of Action: Allosteric inhibitors can work by preventing the conformational changes necessary for enzymatic activity, such as the transition from the "open" to the "closed" state, or by disrupting the interaction between the NS2B cofactor and the NS3 protease biorxiv.orgnih.gov.

Potential for Broad-Spectrum Activity: Because allosteric sites can be more conserved across different flaviviruses, inhibitors targeting these sites may have a broader spectrum of activity against multiple viruses.

Recent research has focused on identifying and characterizing these allosteric pockets using computational and experimental methods nih.govescholarship.orgmdpi.com. The discovery of small molecules that bind to these sites and exhibit non-competitive inhibition provides a strong foundation for the development of next-generation NS2B/NS3 protease inhibitors that are less prone to resistance.

Exploration of Combination Antiviral Therapies

The emergence of drug-resistant viral strains is a significant challenge in antiviral therapy. To circumvent this, the exploration of combination antiviral therapies is a key strategy. This approach involves the simultaneous use of multiple antiviral agents that target different stages of the viral life cycle or different viral proteins. The rationale behind this strategy is to decrease the probability of the virus developing resistance to multiple drugs at once. For flaviviruses, this could involve combining an NS2B/NS3 protease inhibitor with inhibitors of other viral enzymes, such as the NS5 RNA-dependent RNA polymerase, or with compounds that interfere with viral entry or assembly.

One area of exploration is the combination of active-site and allosteric inhibitors that target the same viral protein, in this case, the NS2B-NS3 protease. nih.gov It is hypothesized that concurrently targeting both the active and allosteric sites of the NS2B-NS3 protease could delay the onset of resistance compared to single-site inhibition. nih.gov

Research into combination therapies for Dengue and Zika viruses is ongoing, with a focus on identifying synergistic or additive antiviral effects. A synergistic interaction occurs when the combined effect of two drugs is greater than the sum of their individual effects. An additive effect is when the combined effect is equal to the sum of the individual effects.

The following table outlines potential combination therapy strategies involving NS2B/NS3 protease inhibitors against flaviviruses.

| Drug Class 1 | Target 1 | Drug Class 2 | Target 2 | Rationale for Combination |

| NS2B/NS3 Protease Inhibitor | Viral polyprotein processing | NS5 RNA-dependent RNA polymerase inhibitor | Viral RNA replication | Targeting two essential and distinct viral enzymes simultaneously can create a high barrier to resistance. |

| NS2B/NS3 Protease Inhibitor | Viral polyprotein processing | Viral Entry Inhibitor | Attachment and entry of the virus into the host cell | Inhibiting both the initial stages of infection and a crucial step in viral replication can lead to a more potent antiviral effect. |

| NS2B/NS3 Protease Inhibitor (Active-site) | NS2B-NS3 protease active site | NS2B/NS3 Protease Inhibitor (Allosteric) | Allosteric site on the NS2B-NS3 protease | Dual targeting of the same essential enzyme at different sites may prevent the conformational changes required for its function and reduce the likelihood of resistance. nih.gov |

| NS2B/NS3 Protease Inhibitor | Viral polyprotein processing | Interferon | Host innate immune response | Combining a direct-acting antiviral with an immune modulator can attack the virus on two fronts: inhibiting its replication and enhancing the host's natural defenses. |

Advanced Methodologies in Ns2b/ns3 Protease Inhibitor Research

Advanced Computational Techniques

Computational chemistry has been pivotal in the discovery and optimization of the benzothiazole (B30560) scaffold from which NS2B/NS3-IN-5 is derived. nih.govresearchgate.net These techniques provide insights into the molecular interactions that drive inhibitor potency and selectivity.

Molecular Dynamics Simulations (MD) for Conformational Studies

While Molecular Dynamics (MD) simulations are a powerful tool for studying the conformational dynamics of protein-ligand complexes, specific MD studies for the NS2B/NS3 protease in complex with this compound have not been detailed in the primary research literature. researchgate.netmedchemexpress.eu Such studies would typically be used to assess the stability of the predicted binding pose and observe dynamic changes in the allosteric pocket upon inhibitor binding.

Free Energy Perturbation and MM/GBSA Calculations

Advanced methods for calculating binding free energy, such as Free Energy Perturbation (FEP) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), have not been reported in the key literature for this compound. mdpi.com The evaluation of this compound has primarily relied on experimental inhibitory concentrations (IC₅₀) and computational docking scores to estimate its binding affinity.

Virtual Screening and Ligand-Based Drug Design

The discovery of this compound is rooted in extensive structure-activity relationship (SAR) studies and a scaffold-hopping strategy. nih.govacs.org Researchers elucidated new SARs for a class of benzo[d]thiazole-based allosteric inhibitors. nih.gov The development process involved synthesizing and testing a series of compounds to understand how different chemical modifications affected inhibitory activity against DENV and ZIKV proteases. nih.govresearchgate.net

This ligand-based design approach led to the identification of N-(5,6-dihydroxybenzo[d]thiazol-2-yl)-4-iodobenzamide (this compound) as a potent, sub-micromolar inhibitor. nih.gov The research focused on optimizing the hydrophobic contact surface to better occupy the allosteric binding pocket, which was previously unaddressed by other inhibitor series. nih.gov Subsequent truncation of an initial, larger scaffold design successfully increased the ligand efficiency of the chemical series. nih.gov

The inhibitory activity of this compound was determined through biochemical assays, revealing its potency against both ZIKV and DENV proteases. immunomart.comacs.org

| Target Protease | IC₅₀ (µM) | Reference |

|---|---|---|

| ZIKV NS2B/NS3 | 0.67 | immunomart.comacs.org |

| DENV2 NS2B/NS3 | 4.38 | immunomart.comacs.org |

Structural Biology Approaches

Structural biology provides a static but detailed picture of the inhibitor's binding mode, validating and informing computational models.

X-ray Crystallography of Protease-Inhibitor Complexes

An experimental co-crystal structure of this compound bound to the NS2B/NS3 protease has not been reported. However, molecular docking studies were performed to generate a computational model of the interaction. researchgate.net These models predict that this compound binds to an allosteric pocket on the protease, distinct from the active site. nih.govresearchgate.net This binding mode is consistent with its classification as an allosteric inhibitor. The docking model suggests that the inhibitor's larger hydrophobic surface makes contact with previously unaddressed regions of this allosteric pocket, which is a key feature of its design. nih.gov

Cryo-Electron Microscopy for Complex Structure Elucidation

Cryo-electron microscopy (Cryo-EM) is a technique typically used for elucidating the structure of large macromolecular complexes. The application of Cryo-EM for studying the relatively small complex of the NS2B/NS3 protease with a small-molecule inhibitor like this compound has not been reported in the literature.

Biophysical Characterization Techniques

The comprehensive evaluation of potential protease inhibitors relies on a suite of advanced biophysical techniques. These methodologies are essential for elucidating the molecular details of inhibitor binding, kinetics, and the mechanism of action. For inhibitors targeting the NS2B/NS3 protease, a combination of Surface Plasmon Resonance (SPR), Nuclear Magnetic Resonance (NMR), and fluorescence-based assays provides a robust framework for characterization.

Surface Plasmon Resonance (SPR) for Binding Kinetics

Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique used to monitor biomolecular interactions in real-time. medchemexpress.com In the context of NS2B/NS3 protease inhibitor research, SPR is invaluable for determining the kinetics and affinity of the interaction between an inhibitor and the protease. The technology measures changes in the refractive index at the surface of a sensor chip where the target protein (e.g., NS2B/NS3 protease) is immobilized. medchemexpress.comuni-mainz.de When a potential inhibitor is flowed over the surface, binding events cause a change in mass, which alters the refractive index and is detected as a response unit (RU). nih.gov

The data generated, known as a sensorgram, provides detailed kinetic information, including the association rate constant (kₐ) and the dissociation rate constant (kₑ). From these values, the equilibrium dissociation constant (K₋), a measure of binding affinity, can be precisely calculated. This technique is crucial for screening fragment libraries, validating hits from high-throughput screens, and characterizing lead compounds. uni-mainz.de For instance, competition SPR analyses can be employed to determine if an inhibitor binds to the active site by observing its binding in the presence and absence of a known substrate. nih.gov While the primary study identifying this compound focuses on its inhibitory activity, the application of SPR would be a standard next step to quantify its binding kinetics and affinity, providing a deeper understanding of its interaction with the DENV and ZIKV proteases. nih.gov

Nuclear Magnetic Resonance (NMR) for Ligand-Protein Interactions

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for obtaining atomic-level information about the structure, dynamics, and interactions of proteins in solution. acs.orgresearchgate.net In the field of flavivirus protease inhibitor development, NMR is instrumental in mapping the binding site of a ligand and characterizing the conformational changes in the protease upon binding. mdpi.comnih.gov

By using isotopically labeled proteins (e.g., ¹⁵N or ¹³C), researchers can monitor changes in the chemical environment of specific atoms upon the addition of an inhibitor. nih.govplos.org Chemical shift perturbation (CSP) mapping, where changes in the positions of peaks in an HSQC spectrum are tracked, allows for the precise identification of the amino acid residues involved in the inhibitor binding interface. nih.gov Furthermore, NMR can elucidate the dynamic exchange between the "open" and "closed" conformations of the NS2B cofactor, which is a critical aspect of the protease's function and its inhibition. nih.govplos.org For allosteric inhibitors like this compound, which bind to a site distinct from the active site, NMR is particularly powerful for identifying the location of this allosteric pocket and understanding how binding at this site translates to inhibition of catalytic activity. nih.govresearchgate.net While the foundational paper on this compound does not detail specific NMR studies, this methodology represents a key approach for elucidating its allosteric mechanism of action at an atomic level. nih.govresearchgate.net

Fluorescence-Based Enzymatic Assays

Fluorescence-based enzymatic assays are a cornerstone of high-throughput screening (HTS) and inhibitor characterization in drug discovery. nih.govwho.int These assays are highly sensitive and can be configured to continuously monitor enzyme activity, making them ideal for determining the potency of inhibitors. nih.gov For the NS2B/NS3 protease, assays typically employ a synthetic peptide substrate that mimics a natural cleavage site, flanked by a fluorophore and a quencher. mdpi.com In its intact state, the proximity of the quencher dampens the fluorophore's signal. Upon cleavage by the protease, the fluorophore is released from the quencher, resulting in a measurable increase in fluorescence that is directly proportional to enzyme activity. who.int

The inhibitory potency of a compound is quantified by its half-maximal inhibitory concentration (IC₅₀), which is the concentration of the inhibitor required to reduce enzyme activity by 50%. This compound, also identified as Compound 25b, was characterized using such an assay. medchemexpress.comnih.gov It was identified as an allosteric inhibitor of both Dengue virus (DENV) and Zika virus (ZIKV) NS2B/NS3 proteases. The research demonstrated its potent inhibitory activity with distinct IC₅₀ values for each viral protease. medchemexpress.comnih.govnih.gov

Table 1: Inhibitory Activity of this compound

| Target Protease | IC₅₀ (µM) |

| ZIKV NS2B/NS3 | 0.67 |

| DENV2 NS2B/NS3 | 4.38 |

This data is sourced from the findings reported by Maus H, et al. and is publicly available on chemical supplier databases. medchemexpress.comnih.govnih.gov

Future Directions and Therapeutic Implications in Antiviral Drug Discovery

Development of Pan-Flavivirus NS2B/NS3 Protease Inhibitors

The high degree of structural and sequential similarity among the NS2B/NS3 proteases of different flaviviruses, such as Dengue (DENV), Zika (ZIKV), West Nile (WNV), and Yellow Fever (YFV) viruses, presents a compelling opportunity for the development of pan-flavivirus inhibitors. anu.edu.aumdpi.com Such broad-spectrum antivirals would be invaluable in combating both endemic and emerging flaviviral threats. anu.edu.au The conservation of the NS2B-NS3 protease complex across various flaviviruses makes it an attractive target for designing compounds with activity against multiple members of the Flavivirus genus. mdpi.comscielo.br

The development of such inhibitors is not without its challenges. The dynamic nature, topology, and electrostatic properties of the active site of the NS2B/NS3 protease have made it a difficult target. nih.gov Nevertheless, the identification of compounds with inhibitory activity against the proteases of different flaviviruses underscores the feasibility of this approach. anu.edu.au For instance, bicyclic peptide inhibitors have demonstrated anti-pan-flaviviral protease activity, with inhibition constants in the nanomolar to micromolar range. fu-berlin.de The overarching goal is to generate a single, potent inhibitor effective against a wide array of flaviviruses, a strategy that could revolutionize the management of these diseases. mdpi.commdpi.com

Exploration of Multi-Targeting Antiviral Strategies

To enhance efficacy and potentially circumvent the development of drug resistance, researchers are exploring multi-targeting antiviral strategies. This approach involves designing molecules that can simultaneously inhibit more than one viral or host target.

Dual Inhibition of NS2B/NS3 and Other Viral Enzymes (e.g., NS5 Polymerase)

A promising multi-target strategy involves the dual inhibition of the NS2B/NS3 protease and another crucial viral enzyme, the NS5 RNA-dependent RNA polymerase (RdRp). mdpi.commdpi.comrsc.org Both NS3 and NS5 are essential for viral replication, and their inhibition would deliver a powerful blow to the virus's life cycle. mdpi.commdpi.com The NS3 protein itself is multifunctional, possessing both protease and helicase activities, while the NS5 protein contains methyltransferase and polymerase domains. mdpi.comnih.govnih.gov

Computational studies have explored the potential of certain phytochemicals to inhibit both DENV NS2B/NS3 protease and NS5 polymerase. rsc.org This dual-inhibition strategy is attractive because targeting two distinct and essential viral functions could lead to a synergistic antiviral effect and a higher barrier to the emergence of resistance. asm.org The development of small molecules that can interfere with the interaction between NS3 and NS5 is another avenue being pursued, with some candidates showing pan-flavivirus potential. asm.org

Targeting Host-Virus Interactions Relevant to Protease Activity

Flaviviruses are obligate intracellular parasites that heavily rely on host cellular factors for their replication. mdpi.com Targeting the interactions between the virus and the host offers an alternative and potentially powerful antiviral strategy. wjgnet.comnih.gov This approach could result in the development of pan-flaviviral inhibitors, as several host factors are shared among different flaviviruses, and may also reduce the likelihood of drug resistance. nih.gov

The NS2B/NS3 protease complex is known to interact with various host proteins to facilitate viral replication and evade the host immune response. nih.gov For example, the DENV NS2B/NS3 protease can cleave host proteins involved in the innate immune response, thereby dampening the antiviral state. nih.gov Inhibiting these specific host-virus interactions that are crucial for protease function or that are a consequence of protease activity could disrupt the viral life cycle. mdpi.comwjgnet.com Furthermore, flaviviruses manipulate host metabolic pathways, and targeting these hijacked pathways represents another viable strategy. wjgnet.com

Emerging Concepts in Allosteric Drug Design for Flaviviruses

The challenges associated with targeting the highly flexible and shallow active site of the NS2B/NS3 protease have spurred interest in allosteric inhibition. anu.edu.aumdpi.com Allosteric inhibitors bind to a site on the enzyme distinct from the active site, inducing a conformational change that inactivates the enzyme. nih.govplos.org This approach offers several potential advantages, including higher specificity and a lower likelihood of resistance development. mdpi.com

Recent studies have identified promising allosteric binding sites on the NS2B/NS3 protease, particularly in its inactive conformational states. mdpi.comresearchgate.netnih.gov These allosteric pockets are often more "druggable" due to their hydrophobic nature and enclosed shape. mdpi.com Several small-molecule allosteric inhibitors have been identified through virtual screening and experimental validation, demonstrating inhibitory activity against the proteases of various flaviviruses. nih.govplos.orgacs.orgbiorxiv.orgescholarship.org For instance, quinoxaline-based allosteric inhibitors have been identified as a promising new scaffold for targeting the NS2B/NS3 protease. nih.gov The development of assays to specifically screen for allosteric inhibitors that target the conformational changes of the NS2B cofactor is also a significant advancement in this field. plos.org

Translation of Preclinical Findings to Novel Therapeutic Candidates

The ultimate goal of antiviral research is to translate promising preclinical findings into effective therapeutic candidates for clinical use. While numerous inhibitors of the flavivirus NS2B/NS3 protease have been identified in vitro, the path to a clinically approved drug is long and arduous. mdpi.comnih.gov

Several compounds have shown promise in preclinical studies. For example, some inhibitors have demonstrated efficacy in cell-based assays and even in animal models of flavivirus infection. mdpi.compnas.org However, many compounds that show potent enzymatic inhibition fail to translate to significant antiviral effects in cellular or in vivo models. mdpi.com A recent review highlighted that while several compounds targeting the NS2B-NS3 protease have shown in vivo preclinical efficacy, they have not yet demonstrated clinical antiviral efficacy. nih.govresearchgate.net

The translation from bench to bedside requires rigorous evaluation of a compound's pharmacokinetic properties, toxicity profile, and in vivo efficacy. researcherslinks.com The identification of lead compounds with drug-like properties is a critical step in this process. anu.edu.auescholarship.org Continued multidisciplinary research, combining computational modeling, biochemical assays, and in vivo studies, is essential to advance the most promising NS2B/NS3 protease inhibitors, including those related to the NS2B/NS3-IN-5 scaffold, through the drug development pipeline. mdpi.com

Q & A

Q. How can researchers validate this compound’s mechanism of action in vivo while minimizing off-target effects?

- Methodological Answer :

- Animal models : Use IFNAR-/- mice infected with ZIKV or DENV2, administering this compound via intraperitoneal injection. Monitor viral load (qRT-PCR) and survival rates .

- Toxicology screens : Assess liver/kidney function and hematological parameters to rule out systemic toxicity .

- Tissue-specific delivery : Employ nanoparticle formulations to enhance inhibitor bioavailability in target organs (e.g., brain for ZIKV) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.